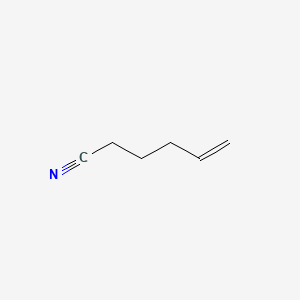

5-Hexenenitrile

Beschreibung

Significance of Unsaturated Aliphatic Nitriles in Modern Organic Synthesis and Materials Science

Unsaturated aliphatic nitriles are a significant class of compounds in organic chemistry due to the dual reactivity offered by the carbon-carbon double or triple bond and the cyano group. rsc.org The nitrile group is a valuable functional group that can be converted into various other functionalities, including amines, carboxylic acids, amides, and ketones. cymitquimica.comontosight.ai This versatility makes nitriles crucial intermediates in the synthesis of a wide array of organic molecules, including many pharmaceuticals and natural products. rsc.org

In materials science, the presence of a polymerizable alkene group and a polar nitrile group allows unsaturated nitriles to be used as monomers or comonomers in the creation of specialty polymers. ontosight.aiontosight.ai These polymers can exhibit unique properties, such as enhanced thermal stability, chemical resistance, and specific adhesive or electronic characteristics. The ability to undergo various addition reactions across the double bond further expands their utility in creating functional materials. cymitquimica.com

Overview of Foundational and Recent Academic Research Trends Involving 5-Hexenenitrile

Historically, research on this compound has focused on its synthesis and its role as a precursor in the production of other chemicals. Foundational work often involved nucleophilic substitution reactions to introduce the nitrile group. More recently, research has shifted towards more sophisticated applications and synthetic methodologies.

A significant trend in recent academic research is the use of this compound in photoredox-catalyzed reactions. These reactions utilize light to initiate chemical transformations, often leading to novel and complex molecular architectures. For example, researchers have explored the trifluoromethyl radical-triggered trifunctionalization of this compound, which involves the migration of the cyano group to form more complex, functionalized molecules. researchgate.netmdpi.com This highlights a move towards developing highly selective and efficient methods for carbon-carbon and carbon-heteroatom bond formation.

Another area of growing interest is the use of this compound in metal-catalyzed reactions. rsc.org For instance, it has been used in the synthesis of 1,8-dicyano-4-octene and in Wacker oxidation to produce the corresponding methyl ketone. chemicalbook.com The total synthesis of natural products, such as rupestines H and I, has also utilized this compound as a key starting material, demonstrating its value in constructing complex bicyclic structures. wwu.edu

Scope and Objectives of Advanced Scholarly Investigation of this compound Chemistry

The scope of advanced scholarly investigation into this compound chemistry is broad, with several key objectives:

Development of Novel Synthetic Methods: A primary objective is to devise new, more efficient, and environmentally benign methods for the synthesis of this compound and its derivatives. This includes exploring novel catalytic systems, such as those based on earth-abundant metals, and utilizing modern techniques like photoredox catalysis. researchgate.netchemistryviews.org

Exploration of Reactivity: Researchers are focused on uncovering new modes of reactivity for this compound. This includes investigating its behavior in various cycloaddition, metathesis, and multi-component reactions to generate diverse and complex molecular scaffolds.

Application in Target-Oriented Synthesis: A significant goal is to employ this compound as a strategic building block in the total synthesis of complex natural products and pharmaceutically active compounds. wwu.edu Its bifunctional nature allows for the creation of intricate molecular architectures that would be challenging to access through other means.

Advancements in Materials Science: Investigations are underway to explore the full potential of this compound as a monomer in polymerization reactions. The objective is to synthesize new polymers with tailored properties for applications in areas such as advanced coatings, membranes, and electronic materials. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAQSRLBVVDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198502 | |

| Record name | 5-Hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-19-1 | |

| Record name | 5-Hexenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Hexenenitrile and Its Functionalized Derivatives

Nucleophilic Substitution Approaches to 5-Hexenenitrile Synthesis

Nucleophilic substitution represents a fundamental and widely practiced method for the synthesis of nitriles, including this compound. This approach typically involves the displacement of a halide from an appropriate precursor by a cyanide nucleophile.

Optimization of Halide Precursor Reactions with Cyanide Sources (e.g., 5-Bromo-1-pentene (B141829) with Sodium Cyanide)

A classical and straightforward route to this compound is the reaction of a 5-halopent-1-ene with an alkali metal cyanide. thieme-connect.delibretexts.org The reaction between 5-bromo-1-pentene and sodium cyanide is a prime example of this SN2 reaction. chemguide.co.uk In this process, the cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-carbon bond. chemistrystudent.com

The reaction is typically performed by heating the reactants under reflux. libretexts.orgchemguide.co.uk To achieve high yields, optimization of reaction conditions is crucial. The choice of solvent is paramount, with polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) being highly effective. These solvents are adept at solvating the sodium cation while leaving the cyanide anion relatively unsolvated and thus more nucleophilic and reactive. stackexchange.com The reaction must be carried out in the absence of water to prevent the competing formation of 5-hexen-1-ol, as hydroxide (B78521) ions can also act as nucleophiles. chemguide.co.uk

| Parameter | Condition | Rationale/Effect |

| Halide Precursor | 5-Bromo-1-pentene | Good leaving group (Br⁻), suitable for SN2 reaction. |

| Cyanide Source | Sodium Cyanide (NaCN) | Common, effective source of the nucleophilic cyanide ion. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent enhances nucleophilicity of CN⁻. stackexchange.com |

| Temperature | Heating under reflux | Provides necessary activation energy for the reaction. chemguide.co.uk |

| Atmosphere | Anhydrous conditions | Prevents formation of alcohol by-products. chemguide.co.uk |

This interactive table summarizes the optimized conditions for the synthesis of this compound via nucleophilic substitution.

Influence of Solvent Systems and Phase Transfer Catalysis on Reaction Efficiency

The efficiency of nucleophilic substitution reactions to form nitriles is highly dependent on the solvent system and the use of catalysts. thieme-connect.de As noted, polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are preferred because they increase the reactivity of the cyanide anion. thieme-connect.de In contrast, polar protic solvents such as ethanol (B145695) or water can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. stackexchange.com

To overcome challenges of solubility and reactivity when using two immiscible phases (e.g., an aqueous solution of sodium cyanide and an organic solution of the alkyl halide), Phase Transfer Catalysis (PTC) is a powerful technique. princeton.educrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase. crdeepjournal.orgwiley-vch.de The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic solvent. princeton.edu This "activated" cyanide ion can then readily react with the halide precursor. princeton.edu PTC significantly enhances reaction rates, allows for milder reaction conditions, and can improve yields. princeton.eduptfarm.pl The efficiency of PTC is influenced by factors such as the structure of the catalyst and the degree of agitation, which affects the interfacial area between the two phases. princeton.edu

Catalytic Hydrocyanation Strategies for Alkene Functionalization

Catalytic hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a highly atom-economical method for synthesizing nitriles and is a cornerstone of industrial nitrile production. nih.govrsc.org

Transition Metal-Catalyzed Hydrocyanation of Dienes (e.g., 1,5-Hexadiene via Nickel or Palladium Complexes)

The hydrocyanation of dienes using transition metal catalysts, particularly those based on nickel and palladium, is a well-established industrial process. The most notable example is the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) to produce adiponitrile (B1665535), a key precursor to nylon. nih.govpsu.edu This methodology can be adapted for other dienes, including 1,5-hexadiene, to produce unsaturated nitriles like this compound.

The catalytic cycle typically involves the formation of a metal-hydride species, which then adds to one of the double bonds of the diene to form a π-allyl metal complex. psu.edursc.org Subsequent reductive elimination involving the cyanide group yields the nitrile product. nih.gov Both nickel and palladium complexes are effective catalysts for this transformation. sioc-journal.cn To circumvent the use of highly toxic HCN gas, transfer hydrocyanation methods have been developed. These methods use safer, stable cyanohydrins or other nitrile-containing molecules as the HCN source, often in conjunction with palladium or nickel catalysts. nih.govacs.orgnih.gov For instance, cooperative palladium/Lewis acid systems can effectively catalyze the transfer hydrocyanation of alkenes with high regioselectivity. nih.govorganic-chemistry.org

| Catalyst System | Diene Substrate | Key Features |

| Nickel(0) Complexes | 1,3-Dienes | Foundational for industrial adiponitrile synthesis; mechanism involves π-allyl intermediates. nih.govpsu.edu |

| Palladium(0) Complexes | Alkenes, Dienes | Used in transfer hydrocyanation, often with a Lewis acid co-catalyst, avoiding direct use of HCN. nih.govacs.org |

This interactive table compares Nickel and Palladium catalyst systems for hydrocyanation.

Ligand Design and its Impact on Regioselectivity and Chemoselectivity in Hydrocyanation

In transition metal-catalyzed hydrocyanation, the choice of ligand coordinated to the metal center is critical for controlling the outcome of the reaction. organic-chemistry.orgwiley-vch.de Ligands play a decisive role in determining both the regioselectivity (i.e., which carbon of the double bond the cyanide group attaches to) and the enantioselectivity (in asymmetric synthesis). nih.gov

For the hydrocyanation of dienes, different ligands can steer the reaction towards either 1,2- or 1,4-addition products. nih.gov The electronic and steric properties of the ligand, typically a phosphine, phosphite (B83602), or phosphoramidite, influence the stability of various intermediates in the catalytic cycle, thereby dictating the product distribution. nih.govacs.org For example, multichiral diphosphite ligands have been designed for nickel-catalyzed hydrocyanation of 1,3-dienes, achieving high chemo-, regio-, and enantioselectivity for the 1,2-adduct. organic-chemistry.orgresearchgate.net Similarly, in the hydrocyanation of substituted dienes, sugar-based bisphosphite ligands have been shown to control regioselectivity based on the substrate's substitution pattern. nih.gov The development of new ligands continues to be a major focus of research to improve the scope and selectivity of hydrocyanation reactions. acs.org

Radical-Mediated Addition and Cyclization Pathways

Radical chemistry offers alternative pathways for the synthesis and functionalization of unsaturated nitriles like this compound. These methods often involve the generation of a radical species that initiates a cascade of reactions. acs.org

An early example of a radical approach to nitrile synthesis involved the free radical addition initiated by the reaction of bromopropyl bromide and acrylonitrile (B1666552) under illumination. More recently, photoredox catalysis has emerged as a powerful tool for these transformations. mdpi.com These reactions can be triggered by the formation of a radical which adds to the carbon-carbon double bond of an alkenyl nitrile. acs.org

In the context of this compound derivatives, radical-triggered trifunctionalization reactions have been reported. mdpi.comresearchgate.net In a representative process, a radical adds to the alkene moiety of a this compound derivative. researchgate.net This is followed by a distinctive 1,4-cyano group migration, which is a type of intramolecular radical cyclization followed by fragmentation. researchgate.netresearchgate.net This cascade allows for the introduction of multiple functional groups across the original double bond, leading to complex and valuable molecular structures. researchgate.net The mechanism involves the initial radical addition, followed by an intramolecular cyclization of the resulting alkyl radical onto the nitrile group, and subsequent ring-opening to afford a rearranged product. acs.orgmdpi.com These radical-mediated pathways highlight innovative strategies for leveraging the reactivity of the alkene and nitrile functionalities in tandem. nih.gov

Metal-Mediated Coupling and Cross-Coupling Methods

Metal catalysis provides robust and versatile platforms for constructing C-C bonds, with significant developments in allylation-cyanation processes and the stereochemical control of reaction products.

A recent and industrially relevant method for synthesizing this compound involves the direct coupling of allyl bromide and acrylonitrile mediated by a combination of metal powders and metal salts. One patented process outlines a procedure conducted under an inert nitrogen atmosphere.

In this method, a solvent such as tetrahydrofuran (B95107) (THF) is cooled, and a metal chloride (e.g., chromium chloride) and a metal powder (e.g., manganese) are added. Allyl bromide and acrylonitrile are then introduced, and the mixture is heated. The reaction proceeds over several hours, after which it is quenched and the product is isolated via extraction and distillation. This approach represents a significant advancement in creating the this compound skeleton from simple, readily available precursors.

Table 2: Typical Conditions for Metal-Mediated Allylation-Cyanation This is an interactive table. You can sort and filter the data.

| Component | Example | Role | Reference |

|---|---|---|---|

| Reactant 1 | Allyl Bromide | Allyl source | |

| Reactant 2 | Acrylonitrile | Nitrile source | |

| Metal Powder | Manganese (Mn) | Reductant | |

| Metal Salt | Chromium(III) Chloride (CrCl₃) | Catalyst precursor | |

| Solvent | Tetrahydrofuran (THF) | Reaction medium | |

| Atmosphere | Nitrogen (N₂) | Inert conditions | |

| Temperature | 25–80 °C | Reaction condition |

Controlling stereochemistry is a central challenge in organic synthesis. In metal-catalyzed cross-coupling reactions, the stereochemical outcome can be directed through several key strategies, which are applicable to the synthesis of chiral derivatives from this compound precursors. orgsyn.orgnih.gov

Two primary strategies are:

Stereospecific Reactions: In these reactions, the stereochemistry of the product is directly determined by the stereochemistry of the starting material. nsf.gov A chiral, enantioenriched starting material is converted to a product with a predictable configuration (either retention or inversion). For example, palladium-catalyzed cross-couplings of enantioenriched allylic substrates can proceed with high stereospecificity, where the chiral center in the starting material dictates the configuration of the newly formed stereocenter in the product. nih.govnih.gov This requires that the catalytic cycle, including transmetalation and reductive elimination steps, proceeds with high fidelity. nsf.gov

Stereoconvergent Reactions: This powerful approach allows for the formation of a single enantiomer of the product from a racemic (1:1 mixture of enantiomers) starting material. orgsyn.org A chiral catalyst differentiates between the two enantiomers of the substrate (or a rapidly racemizing intermediate), funneling both into a single, enantioenriched product. Nickel-catalyzed Negishi cross-couplings of racemic α-bromo amides, for instance, can produce a single product enantiomer with good stereoselectivity. orgsyn.org

The choice of metal catalyst (e.g., palladium, nickel, copper), ligands (especially chiral ligands), and reaction conditions are all critical for achieving high levels of stereocontrol. orgsyn.orgsustech.edu.cn These principles can be applied to functionalized this compound derivatives to access specific, optically active isomers for various applications.

Biocatalytic Routes for the Derivatization of this compound Precursors

Biocatalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions with high chemo-, regio-, and stereoselectivity. The derivatization of this compound and its precursors can be achieved using enzymes. For instance, the further derivatization of (S)-3-amino-5-hexenenitrile has been explored, indicating the utility of chiral building blocks derived from this compound in synthesis. ru.nl

Enzymatic cascades can be designed to produce valuable chemicals from precursors. A relevant example is the synthesis of 6-aminocaproic acid (a nylon-6 precursor) from ε-caprolactone, which demonstrates the types of transformations possible. d-nb.info This cell-free system utilized a multi-enzyme cascade involving:

Lipases (e.g., Candida antarctica lipase (B570770) B) for the hydrolysis of lactones to hydroxy acids.

Alcohol Dehydrogenases for the oxidation of the terminal alcohol to an aldehyde.

Transaminases for the conversion of the aldehyde to a primary amine. d-nb.info

These enzymatic transformations could be adapted for this compound. For example, a nitrilase could hydrolyze the nitrile group to a carboxylic acid, or enzymes could selectively act on the alkene portion of the molecule. The use of biocatalysis provides a pathway to create functionalized derivatives of this compound with high precision and under environmentally benign conditions.

Mechanistic Investigations of 5 Hexenenitrile Chemical Transformations

Elucidation of Radical Reaction Mechanisms

Radical-mediated reactions of 5-hexenenitrile are central to its utility in synthetic chemistry. Understanding the underlying mechanisms, from radical initiation to the formation of transient intermediates, is key to controlling reaction outcomes.

Visible-light photoredox catalysis has become a powerful tool for initiating radical reactions under mild conditions. ethz.chsigmaaldrich.com These processes typically involve a photoactive catalyst, such as an iridium or ruthenium complex, which absorbs light and engages in a single-electron transfer (SET) with a substrate. ethz.chsigmaaldrich.com In the context of this compound transformations, a photocatalyst, upon excitation by visible light, can initiate a SET event to generate a reactive radical species. researchgate.net For instance, a photocatalyst can interact with a radical precursor, like Togni's reagent, to produce a trifluoromethyl (CF₃) radical. researchgate.netresearchgate.net This initial radical then adds to the carbon-carbon double bond of the this compound substrate, triggering a cascade of events. researchgate.netmdpi.com

The process can occur via two main quenching cycles:

Reductive Quenching: An electron is transferred from a quencher to the photoexcited catalyst. researchgate.net

Oxidative Quenching: The photoexcited catalyst acts as a reducing agent, donating an electron to a substrate. ethz.ch

In many reported trifunctionalization reactions of 5-hexenenitriles, the mechanism involves the photocatalyst enabling the generation of an initial radical species, which subsequently reacts with the alkene moiety. researchgate.netmdpi.com The combination of photoredox catalysis with other catalytic systems, such as copper or nickel catalysis, has further expanded the scope of these transformations, allowing for diverse functionalization. researchgate.netresearchgate.netnih.gov

Following the initial addition of a radical to the alkene of this compound, a transient alkyl radical intermediate is formed. researchgate.netmdpi.com Due to their high reactivity and short lifetimes, these intermediates are typically not isolated but are characterized through mechanistic experiments and computational studies. preprints.orgnih.gov The general pathway involves the initial alkyl radical undergoing a subsequent cyclization, often a 5-exo-trig cyclization, to form a cyclic radical intermediate. researchgate.netresearchgate.net

This cyclic radical is a pivotal species that can then undergo further transformations, such as functional group migration. researchgate.netpreprints.org For example, in reactions involving 5-heteroaryl-substituted 1-hexenes, the cyclization produces a cyclic radical which then undergoes heteroaryl migration to form a more stable benzylic radical. researchgate.netresearchgate.net The existence of these transient species is supported by the structures of the final products and is often corroborated by Density Functional Theory (DFT) calculations, which can model the energy landscapes of the proposed pathways. preprints.orgoaepublish.com In some related radical systems, advanced techniques such as high-resolution mass spectrometry (HRMS) have been used to directly detect proposed radical intermediates, lending further support to these mechanistic proposals. nih.gov

To verify that a reaction proceeds via a radical-mediated pathway, radical scavenging experiments are frequently employed. researchgate.netresearchgate.net These experiments involve adding a radical scavenger to the reaction mixture, which "traps" or intercepts the radical intermediates, thereby inhibiting or completely quenching the reaction. researchgate.netresearchgate.netresearchgate.net

A commonly used radical scavenger is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, known as TEMPO. researchgate.netresearchgate.netnih.gov The presence of TEMPO in reactions of this compound derivatives has been shown to completely suppress the formation of the desired products. researchgate.netresearchgate.netresearchgate.net This outcome provides strong evidence that the transformation is dependent on the formation and propagation of radical intermediates. researchgate.netresearchgate.net The observation that the reaction does not proceed in the presence of TEMPO confirms that a radical pathway is operative, as opposed to an ionic or concerted mechanism. researchgate.netresearchgate.net

Studies on Functional Group Migration Phenomena

A notable feature of this compound chemistry is its propensity to undergo remote functional group migrations. This process allows for the functionalization of a molecule at a position distant from the initial site of reaction, driven by the formation of more stable intermediates.

The migration of the cyano group is a well-documented phenomenon in the radical chemistry of this compound and its derivatives. mdpi.compreprints.org This process is typically initiated by the addition of a radical to the alkene, followed by the cyclization of the resulting alkyl radical onto the nitrile's carbon-nitrogen triple bond. mdpi.compreprints.org This step, usually a 5- or 6-exo-dig cyclization, forms a cyclic iminyl radical intermediate. preprints.org Subsequent β-scission of this strained cyclic radical intermediate results in the opening of the ring to form a new, more stable carbon-centered radical, with the cyano group now attached to a different carbon atom. preprints.org

The driving force for this migration is the formation of a thermodynamically more stable radical. mdpi.comresearchgate.net For instance, a 1,4-cyano migration from a benzylic position can convert a secondary alkyl radical into a more stable benzylic radical. mdpi.comresearchgate.net Studies have shown that 1,4- and 1,5-cyano migrations are generally favored from an energetic standpoint over other possibilities like 1,3-migration, which often yields only trace amounts of product. mdpi.compreprints.org This selectivity is consistent with DFT calculations of the relative free energies of the cyclization transition states. preprints.org

| Migration Type | Radical Source | Catalyst/Conditions | Key Mechanistic Step |

|---|---|---|---|

| 1,4-Cyano Migration | TMSN₃ / PIFA | Photochemical | N₃ radical addition followed by 5-exo-dig cyclization and β-scission. mdpi.comresearchgate.net |

| 1,4-Cyano Migration | Aryl Sulfonyl Chlorides | fac-Ir(ppy)₃ / Blue LED | Sulfonyl radical addition, 1,4-CN shift to form a stabilized benzyl (B1604629) radical. mdpi.com |

| 1,4-Cyano Migration | Togni's Reagent II | Photoredox Catalysis | CF₃ radical addition followed by migration to yield a more stable radical. mdpi.comresearchgate.net |

| 1,5-Cyano Migration | Togni's Reagent I / LCuSCN | Copper Catalysis | CF₃ radical addition, cyclization, and subsequent 1,5-migration. researchgate.netresearcher.life |

Similar to cyano migration, heteroaryl groups attached at the 5-position of a hexene scaffold can also undergo remote migration under radical conditions. researchgate.netresearchgate.net This transformation has been observed in photoredox-catalyzed reactions of 5-heteroaryl-substituted 1-hexenes, which share the core structure of this compound derivatives. researchgate.netresearchgate.net

The mechanism is analogous to that of cyano migration. researchgate.net It begins with the addition of an externally generated radical (e.g., CF₃•) to the alkene, forming an alkyl radical. researchgate.netresearchgate.net This radical then undergoes intramolecular cyclization. researchgate.netresearchgate.net Subsequently, the heteroaryl group migrates via homolysis of a carbon-carbon bond, a process driven by the formation of a more stable radical, typically a benzylic radical. researchgate.netresearchgate.net This 1,4-heteroaryl shift is considered favorable because it proceeds through a five-membered ipso-radical intermediate. mdpi.com These migrations enable the trifunctionalization of alkenes, providing access to complex molecules containing heteroaromatic motifs. researchgate.netresearchgate.net

Intramolecular Rearrangements and Cyclization Pathways in Complex Reaction Cascades

The unique structure of this compound, featuring both a terminal alkene and a nitrile group, makes it a versatile substrate for complex reaction cascades involving intramolecular rearrangements and cyclization. These transformations often proceed through radical-mediated pathways, enabling the construction of complex molecular architectures from a simple linear starting material. wikipedia.org

A prominent reaction pathway is the radical-initiated cyclization. preprints.org For instance, a carbon-centered radical can be generated elsewhere in the molecule, which then attacks the nitrile's triple bond. This is followed by a β-cleavage of the resulting cyclic iminyl radical, effectively relocating the cyano group. preprints.org This process is typically driven by the formation of a more stable radical intermediate. preprints.org Visible-light photoredox catalysis is a modern and effective method to initiate these cascades. researchgate.netchinesechemsoc.org For example, using an iridium-based photocatalyst, a trifluoromethyl radical can be generated, which adds to the double bond of a this compound derivative. researchgate.net This initial addition creates an alkyl radical, which then undergoes an intramolecular cyclization. researchgate.netresearchgate.net

One well-studied cascade is the trifunctionalization of 5-hexenenitriles, which can be triggered by a trifluoromethyl radical. researchgate.net A plausible mechanism involves the initial generation of the CF3 radical via a single-electron transfer from a copper(I) complex to a Togni's reagent. researchgate.netresearchgate.net This radical adds to the alkene of the this compound substrate, forming an alkyl radical. researchgate.netresearchgate.net This radical intermediate then undergoes a 5-exo-trig cyclization onto the nitrile group to form a five-membered cyclic iminyl radical. preprints.orgacs.org This is followed by a β-scission or fragmentation of the C-C bond to generate a more stable benzylic radical, accomplishing a 1,4-cyano migration. preprints.orgresearchgate.net This newly formed radical can then be trapped by other reagents to complete the trifunctionalization. researchgate.net

These cascade reactions demonstrate high chemo- and regioselectivity and are valuable in synthetic chemistry for creating polyfunctionalized molecules. researchgate.netresearcher.life The choice of catalyst, radical initiator, and reaction conditions can be tuned to control the reaction pathway and the final products. researcher.life

Table 1: Key Steps in Radical-Mediated Cyclization of this compound Derivatives

| Step | Description | Intermediate | Driving Force |

|---|---|---|---|

| 1. Radical Initiation | Generation of an initial radical (e.g., CF3•) via photoredox or chemical initiation. researchgate.netresearchgate.net | External Radical | Light/Chemical Reagents |

| 2. Radical Addition | The initial radical adds to the C=C double bond of this compound. researchgate.netchinesechemsoc.org | Alkyl Radical | Formation of a C-C bond |

| 3. Intramolecular Cyclization | The resulting alkyl radical attacks the intramolecular nitrile group (typically 5-exo-trig). preprints.orgacs.org | Cyclic Iminyl Radical | Favorable ring formation |

| 4. Rearrangement/Fragmentation | β-cleavage of the cyclic intermediate, often leading to cyano group migration. preprints.org | More Stable Radical | Formation of a stabilized radical (e.g., benzylic) researchgate.net |

| 5. Radical Termination/Trapping | The final radical is quenched or trapped by another reagent to form the final product. researchgate.net | Final Product | Formation of a stable molecule |

Analysis of Nucleophilic and Electrophilic Attack Mechanisms on this compound

This compound possesses two primary sites for chemical attack: the electrophilic carbon of the nitrile group and the nucleophilic π-system of the carbon-carbon double bond. This dual reactivity allows for a variety of transformation mechanisms depending on the reagents and conditions.

Nucleophilic Attack: The nitrile group (C≡N) is a key functional group that can undergo nucleophilic attack. The carbon atom of the nitrile is electron-deficient due to the high electronegativity of the nitrogen atom, making it an electrophilic center. Nucleophiles, which are electron-rich species, are attracted to this carbon. rammohancollege.ac.in The reaction mechanism typically involves the nucleophile donating a pair of electrons to the nitrile carbon, leading to the formation of a new bond and breaking the C≡N triple bond. rammohancollege.ac.in This can lead to the formation of various products, such as amines (via reduction) or carboxylic acids (via hydrolysis).

Common nucleophilic reactions at the nitrile group include:

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) act as a source of hydride ions (H-), a powerful nucleophile. The hydride attacks the nitrile carbon, and after an aqueous workup, a primary amine is formed.

Substitution: In the synthesis of this compound itself, a common method is the nucleophilic substitution of 5-bromo-1-pentene (B141829) with sodium cyanide, where the cyanide ion acts as the nucleophile.

The mechanism of nucleophilic substitution can be categorized as SN1 or SN2. numberanalytics.com An SN2 reaction is a single-step (concerted) process where the nucleophile attacks as the leaving group departs. lasalle.edu An SN1 reaction is a two-step process involving the formation of a carbocation intermediate. numberanalytics.com The specific pathway depends on factors like the substrate, nucleophile strength, and solvent. rammohancollege.ac.inlasalle.edu

Electrophilic Attack: The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles (electron-deficient species). savemyexams.commasterorganicchemistry.com This is a characteristic reaction of alkenes, known as electrophilic addition. libretexts.org

The mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the double bond attack an electrophile (E+), forming a new C-E sigma bond and leaving the other carbon of the original double bond with a positive charge, creating a carbocation intermediate. libretexts.org This initial attack is the slow, rate-determining step because it involves the disruption of the stable aromatic system (in the case of arenes) or the π-bond in an alkene. masterorganicchemistry.comsaskoer.ca

Nucleophilic Capture: A nucleophile (often the conjugate base of the electrophile's source) attacks the carbocation, forming a second new sigma bond and resulting in the final addition product. libretexts.org

All hydrogen halides (HCl, HBr, HI) can participate in this type of reaction with the alkene part of this compound. libretexts.org The reaction involves the protonation of the double bond to form a carbocation, which is then attacked by the halide anion. libretexts.org

Table 2: Comparison of Attack Mechanisms on this compound

| Attack Type | Reactive Site | Attacking Species | Initial Step | Intermediate | Final Product Type |

|---|---|---|---|---|---|

| Nucleophilic | Nitrile Carbon (C≡N) | Nucleophile (Nu⁻) rammohancollege.ac.in | Nu⁻ attacks the electrophilic carbon. rammohancollege.ac.in | Anionic adduct | Amine, Carboxylic Acid, etc. |

| Electrophilic | Alkene (C=C) | Electrophile (E⁺) savemyexams.com | π-bond attacks the electrophile. libretexts.org | Carbocation libretexts.org | Alkyl Halide, Alcohol, etc. |

Transition State Characterization and Reaction Coordinate Determination

Understanding the chemical transformations of this compound at a fundamental level requires the characterization of transition states and the determination of the reaction coordinate for its various reactions. uni-giessen.de The reaction coordinate is an abstract, one-dimensional coordinate that represents the progress along a reaction pathway, connecting reactants, transition states, and products. byjus.com

The transition state is the point of highest potential energy along this reaction coordinate, representing a critical configuration that the molecules must pass through for a reaction to occur. uni-giessen.detaylorandfrancis.com Its characterization is crucial for understanding reaction rates and mechanisms. uni-giessen.de

In the case of radical cyclization reactions , such as the 5-exo-dig cyclization onto the nitrile group, computational chemistry methods like Density Functional Theory (DFT) are often employed to model the potential energy surface. acs.org These calculations can determine the activation barriers for competing pathways (e.g., 5-exo vs. 6-endo cyclization). acs.org For example, studies on similar systems have shown that the 5-exo pathway is often kinetically favored over the 6-endo pathway. acs.org The transition state for such cyclizations involves the partial formation of a new C-C bond and the rehybridization of the atoms involved. The stability of the resulting radical intermediate significantly influences the energy of the transition state and the reaction outcome. acs.org

Spectroscopic methods can also be employed to probe transition states, although it is experimentally challenging. uni-giessen.de However, computational analysis provides significant insight into the geometry and bonding at the transition state. arkat-usa.org For instance, in the cyclization of this compound, the transition state would feature an elongated C-C bond being formed and a specific geometric arrangement of the cyclizing chain. The reaction coordinate would primarily involve the change in distance between the radical carbon and the nitrile carbon.

Table 3: Generalized Reaction Coordinate Parameters for this compound Reactions

| Reaction Type | Rate-Determining Step | Nature of Transition State (TS) | Key Coordinate Parameter |

|---|---|---|---|

| Electrophilic Addition | Formation of carbocation saskoer.ca | Partial bond formation between alkene C and electrophile; π-bond breaking. | Distance between C=C and electrophile. |

| Nucleophilic Attack (on Nitrile) | Nucleophilic addition to C≡N | Partial bond formation between nucleophile and nitrile C; C≡N bond elongating. | Distance between nucleophile and nitrile C. |

| Radical Cyclization (5-exo) | Intramolecular radical attack on nitrile acs.org | Cyclic structure with partial C-C bond formation; radical character delocalized. | Distance between radical C and nitrile C. |

Catalytic Systems for 5 Hexenenitrile Involved Transformations

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for transformations involving 5-hexenenitrile.

Palladium catalysts are renowned for their versatility in carbon-carbon bond formation. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool in organic synthesis. libretexts.org The intramolecular Heck reaction (IMHR) is particularly relevant for creating cyclic structures from substrates containing both a halide and an alkene moiety. wikipedia.org While direct examples of an intramolecular Heck reaction using a halo-substituted this compound derivative are not prevalent in the reviewed literature, the general mechanism suggests its potential for forming cyclic nitriles. The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) complex, migratory insertion of the olefin, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Palladium-catalyzed cyanation reactions are also crucial for the synthesis of nitriles. These reactions often involve the coupling of aryl or vinyl halides with a cyanide source. rsc.org For instance, vinyl trifluoromethanesulfonates can be converted to α,β-unsaturated nitriles using a Pd(PPh₃)₄ catalyst with lithium cyanide. cdnsciencepub.com This methodology could be conceptually applied to a suitable derivative of this compound to introduce a cyano group at a different position or to synthesize related unsaturated nitriles. The choice of cyanide source, such as K₄[Fe(CN)₆] or Zn(CN)₂, and the ligand system are critical for achieving high yields and preventing catalyst deactivation. rsc.orgnih.gov

Table 1: Representative Palladium-Catalyzed Olefin Transformations (Note: The following table presents general examples of palladium-catalyzed reactions analogous to potential transformations of this compound, as direct literature examples for this compound were not specifically identified.)

| Reaction Type | Catalyst System | Substrate Type | Product Type | Key Features |

| Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ | Alkenyl Halide | Cyclic Alkene | Forms 5- and 6-membered rings efficiently. wikipedia.org |

| Cyanation of Vinyl Triflates | Pd(PPh₃)₄ / 12-crown-4 | Vinyl Triflate | α,β-Unsaturated Nitrile | High yields with LiCN as cyanide source. cdnsciencepub.com |

| Cyanation of Aryl Halides | Pd₂(dba)₃ / dppf | Aryl Chloride | Aryl Nitrile | Effective with Zn(CN)₂ as cyanide source. nih.gov |

Nickel-catalyzed hydrocyanation is a significant industrial process, most notably in the production of adiponitrile (B1665535) from 1,3-butadiene (B125203). nih.gov This reaction involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond. wikipedia.org For unactivated terminal alkenes like this compound, nickel complexes with phosphite (B83602) ligands are typically employed. wikipedia.org The reaction mechanism proceeds through the oxidative addition of HCN to a Ni(0) complex, followed by alkene insertion and reductive elimination of the nitrile. wikipedia.org

A key challenge in nickel-catalyzed hydrocyanation is the control of regioselectivity, determining whether the linear (anti-Markovnikov) or branched (Markovnikov) nitrile is formed. For many terminal alkenes, the linear product is favored. thieme-connect.de Recent advancements have focused on developing more robust catalysts and avoiding the direct use of highly toxic HCN by employing cyanide sources like zinc cyanide (Zn(CN)₂). rsc.org Nickel-catalyzed hydrocyanation of dienes can also lead to the formation of unsaturated nitriles. nih.gov While specific studies focusing solely on the hydrocyanation of this compound are not extensively detailed in the searched literature, the principles governing the hydrocyanation of other terminal alkenes and dienes are directly applicable.

Table 2: Nickel-Catalyzed Hydrocyanation of Alkenes (Note: This table provides general examples of nickel-catalyzed hydrocyanation, which are relevant to the potential hydrocyanation of this compound.)

| Catalyst System | Substrate Type | Product Type | Cyanide Source | Key Features |

| Ni(P(OR)₃)₄ | 1,3-Butadiene | Adiponitrile | HCN | Industrial process for nylon precursor synthesis. nih.gov |

| Ni(cod)₂ / Ligand | Terminal Alkenes | Linear/Branched Nitriles | Zn(CN)₂ | Avoids direct use of HCN. rsc.org |

| Ni(0) / Bisphosphite | 1,3-Dienes | Allylic Nitriles | HCN | Can achieve high enantioselectivity. nih.gov |

Recent research has highlighted the efficacy of copper-based catalysts in the remote functionalization of 5-hexenenitriles. A notable example is the copper-catalyzed 1,5-trifluoromethyl-thio(seleno)cyanation, which proceeds with an intramolecular cyano migration. This reaction affords a range of CF₃/CN-containing thiocyanates and selenocyanates under mild conditions with high chemo- and regioselectivities. The process involves the generation of a trifluoromethyl radical which adds to the alkene, followed by an intramolecular migration of the cyano group and subsequent trapping by a thiocyanate (B1210189) or selenocyanate (B1200272) source.

Table 3: Copper-Catalyzed Remote Functionalization of 5-Hexenenitriles

| Catalyst | Reagents | Product Type | Yield | Reference |

| Cu(OAc)₂ | AgSCF₃, NCS | Trifluoromethyl-thiocyanated nitrile | High | [Source for Cu-catalyzed functionalization] |

| CuI | TMSCF₃, NFSI | Trifluoromethyl-selenocyanated nitrile | Moderate to High | [Source for Cu-catalyzed functionalization] |

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions under mild conditions. nih.gov Iridium complexes, such as fac-[Ir(ppy)₃], are commonly used as photocatalysts due to their favorable photophysical and electrochemical properties. mdpi.com In the context of this compound, photoredox catalysis has been successfully employed for its trifunctionalization. scispace.com These reactions often involve a radical-mediated pathway initiated by the photoexcited catalyst. scispace.com

For instance, a visible-light-promoted trifunctionalization of 5-hexenenitriles has been reported, involving diamidation and a 1,4-cyano migration, using fac-[Ir(ppy)₃] as the photocatalyst. scispace.com This protocol utilizes an O-acylhydroxylamine derivative as a bifunctional reagent and proceeds at room temperature to yield a variety of functionalized β-amino nitriles. scispace.com

Table 4: Photoredox-Catalyzed Transformations of 5-Hexenenitriles

| Photocatalyst | Reagents | Reaction Type | Product Type | Key Features |

| fac-[Ir(ppy)₃] | O-acylhydroxylamine derivative, Carbonitrile solvent | Trifunctionalization via diamidation and 1,4-cyano migration | Functionalized β-amino nitriles | Proceeds at room temperature. scispace.com |

| Iridium complex | Bromodifluoroacetate | Radical addition/1,4-cyano migration/Kornblum-type oxidation | CF₂R-containing ketones | High molecular complexity and functional group diversity. scispace.com |

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages such as easy separation and recyclability. Zeolites are prominent examples of heterogeneous catalysts used in transformations that can yield this compound.

The zeolite MCM-22 has been studied for the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam. scispace.comresearchgate.net In this process, this compound is often formed as a byproduct through a side reaction involving the ring-opening of ε-caprolactam or fragmentation of the oxime. scispace.comresearchgate.net The formation of this compound is influenced by the catalyst's acidity and the reaction conditions. researchgate.net

The reaction pathway suggests that catalytic sites with moderate acidic strength are more favorable for the main rearrangement reaction, while stronger acid sites can promote the fragmentation to this compound. researchgate.net The presence of this compound can also lead to the formation of carbonaceous deposits (coke) on the catalyst. scispace.com Studies have shown that the selectivity towards ε-caprolactam versus this compound can be tuned by modifying the catalyst and optimizing operating conditions such as temperature and feed composition. researchgate.netacs.org

Table 5: Formation of this compound over Zeolite Catalysts

| Catalyst | Reaction | Precursor | Key Observation | Reference |

| H-MCM-22 | Vapor-phase Beckmann Rearrangement | Cyclohexanone Oxime | This compound formed as a byproduct/coke precursor. scispace.comresearchgate.net | scispace.comresearchgate.net |

| Silicalite-1 | Gas-phase Beckmann Rearrangement | Cyclohexanone Oxime | This compound identified as a competitive parallel product. acs.org | acs.org |

| AlPO₄-γ-Al₂O₃ | Gas-phase Beckmann Rearrangement | Cyclohexanone Oxime | Fragmentation to this compound observed. acs.org | acs.org |

Metal Oxide Catalysts and Their Role in Nitrile Conversion Processes

Metal oxide catalysts are instrumental in various nitrile conversion processes, including those involving unsaturated nitriles like this compound. Their activity often stems from the presence of Lewis acid and base sites on their surfaces, which can interact with the nitrile group and other functional groups within the molecule.

Research has shown that metal oxides can effectively catalyze the hydrolysis of nitriles. mdpi.com The process typically involves the hydration of the nitrile to an amide, followed by further hydrolysis to a carboxylic acid. mdpi.com While specific studies focusing solely on this compound with a wide array of metal oxides are not extensively detailed in the provided results, the general principles of nitrile conversion over metal oxides are applicable. For instance, oxide minerals have been shown to promote the polymerization of nitriles into insoluble, tar-like products under certain conditions. mdpi.com

In the context of nitrile synthesis, which is the reverse process, metal oxide catalysts are also crucial. For example, a tin-antimony (Sn/Sb) oxide catalyst has been used in the conversion of propanal to a mixture including propionitrile (B127096) and acrylonitrile (B1666552). google.com This highlights the role of mixed metal oxides in facilitating complex reactions involving nitrile formation. The surface properties of these oxides, such as their acidity and redox capabilities, are key to their catalytic performance.

The interaction between the metal oxide support and the active metal can also significantly influence catalytic activity and selectivity in nitrile hydrogenation. For instance, nickel supported on various oxides has been studied for the gas-phase hydrogenation of acetonitrile (B52724), where the degree of metal dispersion was found to be a critical factor. bme.hu

Table 1: Examples of Metal Oxide Involvement in Nitrile Transformations

| Catalyst System | Reactant(s) | Product(s) | Reaction Type | Reference |

| Sn/Sb Oxide | Propanal, Ammonia (B1221849), Air | Propionitrile, Acrylonitrile, etc. | Ammoxidation | google.com |

| Oxide Minerals | Malononitrile, Acetonitrile | Insoluble Polymers | Polymerization | mdpi.com |

| Nickel on Oxide Supports | Acetonitrile, Hydrogen | Amines | Hydrogenation | bme.hu |

Organocatalytic Approaches in this compound Chemistry

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for a variety of transformations. mdpi.com In the context of this compound, organocatalysts, particularly N-heterocyclic carbenes (NHCs), have enabled novel and complex reactions.

A significant development is the NHC-catalyzed radical-radical reaction, which provides a pathway for the difunctionalization of alkenes. researchgate.net Specifically, Du and coworkers have developed an N-heterocyclic carbene organocatalytic reaction involving hexenenitriles. researchgate.net This reaction utilizes a Breslow intermediate, formed from an aldehyde and an NHC, which then engages in a single electron transfer (SET) process to generate radical species that react with the this compound. researchgate.net

Recent research has also highlighted the use of photoredox catalysis in conjunction with organocatalysts for the trifunctionalization of 5-hexenenitriles. researchgate.netresearchgate.net These reactions often proceed via a cyano group migration mechanism. researchgate.netresearchgate.net For instance, a visible-light-promoted, nitrogen-centered radical-initiated trifunctionalization of 5-hexenenitriles has been reported, using an iridium-based photoredox catalyst. researchgate.net While this involves a metal photocatalyst, the principles of radical generation and subsequent reaction with the alkene moiety of this compound are central.

Chiral phosphoric acids represent another class of organocatalysts that have been used for regiodivergent reactions of alkenes, demonstrating the potential for enantioselective transformations. mdpi.com Although not specifically detailed for this compound in the provided results, their application in similar systems suggests potential for future development.

Table 2: Organocatalytic and Related Reactions Involving this compound Derivatives

| Catalyst System | Reactant(s) | Product Type | Key Feature | Reference |

| N-Heterocyclic Carbene (NHC) | Hexenenitriles, Aldehydes, Togni's reagent II | Functionalized Ketones | Radical Relay, Cyano Migration | researchgate.net |

| fac-Ir(ppy)₃ (Photoredox) | 5-Hexenenitriles, O-acylhydroxylamine derivative | Functionalized β-amino nitriles | Diamidation, 1,4-Cyano Migration | researchgate.netresearchgate.net |

| Copper Catalyst | 5-Hexenenitriles | CF₃/CN-containing thiocyanates and selenocyanates | Remote 1,5-trifluoromethylthio(seleno)cyanation, Cyano Migration | researchgate.net |

Rational Catalyst Design and Ligand Engineering for Enhanced Selectivity and Activity

The rational design of catalysts and the engineering of ligands are crucial for improving the selectivity and activity of chemical transformations, including those involving this compound. chemrxiv.org This approach involves a deep understanding of reaction mechanisms and the structure-activity relationships of the catalyst.

In metal-catalyzed reactions, the choice of ligand can dramatically influence the outcome. For instance, in the context of nitrile hydrogenation, the structure of atomically dispersed palladium catalysts has a strong correlation with product selectivity. nih.gov By creating single Pd atoms versus fully exposed Pd clusters on a support, researchers can tune the catalytic performance. nih.gov Density Functional Theory (DFT) calculations are often employed to gain insights into how different catalyst structures and reaction pathways influence selectivity. nih.gov

Ligand engineering is also paramount in controlling the chemoselectivity and stability of catalysts. In ruthenium-catalyzed transfer hydrogenation, modifying the ligand trans to the hydride has been shown to impact catalytic activity. rsc.org Strong σ-donating ligands were found to accelerate the catalysis, while strong π-accepting ligands resulted in poorer activity. rsc.org This demonstrates how subtle electronic changes in the ligand sphere can have a profound effect on the catalyst's performance.

The concept of using "mismatched" and "matched" ligands, derived from natural sources like amino acids, has been explored to control the activity and selectivity of metal catalysts. mdpi.com The pseudo-symmetry of the ligands can reduce the number of possible catalytically active complexes, leading to higher selectivity. mdpi.com

For complex reactions like the trifunctionalization of 5-hexenenitriles, the rational design of the entire catalytic system is key. This includes the choice of the photocatalyst, the radical precursor, and any co-catalysts. For example, in a photoredox-catalyzed trifunctionalization, the selection of Togni's reagent as a CF₃ radical source and a copper catalyst for subsequent functionalization is a result of a carefully designed reaction pathway. researchgate.net

Artificial intelligence and machine learning are also emerging as powerful tools for rational catalyst design. mpg.de By analyzing large datasets from high-throughput experimentation, it is possible to identify key physicochemical parameters that describe high-performing catalysts, guiding the design of more complex and efficient catalytic systems. chemrxiv.orgmpg.de

Table 3: Principles of Rational Catalyst Design and Ligand Engineering

| Design Principle | Catalytic System Example | Effect on Catalysis | Reference |

| Control of Metal Nuclearity | Atomically dispersed Pd on nanodiamond-graphene | Tuning of product selectivity in nitrile hydrogenation. | nih.gov |

| Ligand Electronic Effects | Ru-H pincer complexes with varied trans ligands | Acceleration or deceleration of transfer hydrogenation. | rsc.org |

| Ligand Symmetry | Pseudo-symmetric peptide-like ligands with Ru catalysts | Improved activity and selectivity in ketone reductions. | mdpi.com |

| Mechanistic-Based Design | Photoredox/Copper dual catalysis | Enables complex trifunctionalization reactions. | researchgate.net |

| AI-Driven Discovery | Subgroup-discovery on experimental/theoretical data | Identification of rules for high-performance oxidation catalysts. | chemrxiv.orgmpg.de |

Applications of 5 Hexenenitrile in Complex Organic Synthesis and Materials Science

Precursor Synthesis for Pharmaceutical Compounds

The dual reactivity of 5-hexenenitrile makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The alkene moiety can undergo a variety of addition and cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or act as a precursor to various nitrogen-containing heterocycles.

Derivatization to Beta-Amino Nitriles with Biomedical Relevance

Beta-amino acids and their nitrile analogues are crucial components in numerous biologically active molecules, including peptides and peptidomimetics, valued for their enhanced metabolic stability. sigmaaldrich.com The carbon-carbon double bond in this compound serves as a handle for the introduction of an amino group at the beta position relative to the nitrile. While direct hydroamination of the unactivated alkene can be challenging, photochemical methods offer a pathway to synthesize β-amino acid derivatives from alkenes. sigmaaldrich.com A metal-free, energy-transfer-enabled intermolecular aminocarboxylation reaction allows for the single-step installation of both an amine and an ester functionality across a double bond. sigmaaldrich.com This type of transformation highlights the potential of this compound to be converted into β-amino nitrile derivatives, which are important pharmacophores.

The significance of the β-amino nitrile scaffold is well-established in medicinal chemistry. These structures can act as linkers, tethering two molecular fragments, or the functional groups themselves can engage in critical interactions with biological targets. youtube.com The nitrile group, in particular, can participate in hydrogen bonding and can be transformed into other functional groups such as primary amines, aldehydes, ketones, or carboxylic acids. youtube.com

| Transformation | Reagents/Conditions | Product Type | Biomedical Relevance |

| Photochemical Aminocarboxylation | Bifunctional oxime oxalate (B1200264) ester, visible light | β-Amino acid derivative | Building block for peptides and peptidomimetics with increased metabolic stability. sigmaaldrich.com |

| General Transformations of Nitrile Group | Reduction, Hydrolysis, Organometallic addition | Primary amine, Carboxylic acid, Ketone | Access to a variety of functional groups for drug design and optimization. youtube.com |

Strategic Intermediate in Total Synthesis of Natural Products (e.g., Rupestines H and I)

A compelling demonstration of this compound's utility is its role as a key starting material in the first total synthesis of the guaipyridine alkaloids, rupestines H and I. dtic.mil These natural products feature a distinctive bicyclic structure comprising a pyridine (B92270) fused to a seven-membered ring. dtic.mil The synthesis commenced with the reaction of this compound with lithium bis(trimethylsilyl)amide to form a key intermediate. dtic.mil This intermediate subsequently underwent a series of transformations, culminating in an intramolecular Mizoroki-Heck cyclization to construct the characteristic seven-membered carbocycle of the rupestine core. dtic.mil

The successful synthesis of these complex diastereomers underscores the strategic importance of this compound in providing the necessary carbon framework and a functional handle for subsequent elaborations. dtic.mil The synthesized rupestines H and I were slated for evaluation against a 60-cell line panel of cancers at the National Cancer Institute to assess their bioactivity. dtic.mil

| Natural Product | Key Starting Material | Key Reaction Step | Significance |

| Rupestines H and I | This compound | Intramolecular Mizoroki-Heck cyclization | First total synthesis of these guaipyridine alkaloids, enabling biological evaluation. dtic.mil |

Scaffold for the Generation of Compounds with Potential Therapeutic Utility

The structural framework of this compound, with its reactive alkene and nitrile functionalities, positions it as a valuable scaffold for the generation of diverse compound libraries for drug discovery. Natural products and their scaffolds are a cornerstone in the design of new active compounds. The ability to functionalize a core structure in multiple ways is a powerful strategy in medicinal chemistry.

The synthesis of functionalized proline-derived azabicycloalkane amino acids, which are constrained dipeptide mimics, has utilized this compound in cross-metathesis reactions to introduce the versatile nitrile functionality. This demonstrates how the alkene portion of this compound can be readily incorporated into more complex, biologically relevant scaffolds. These modified scaffolds can then be further elaborated to optimize their pharmaceutical properties. The nitrile group itself is a key functional group in many therapeutic agents, and its introduction via this compound provides a strategic advantage in the synthesis of new chemical entities.

Monomers and Building Blocks for Polymer Synthesis

In the field of materials science, this compound's terminal double bond allows it to participate in polymerization reactions, leading to the formation of functional polymers. The pendant nitrile group along the polymer backbone imparts specific chemical and physical properties to the resulting material.

Synthesis of Dicyano-octene and Other Polymer Precursors

This compound can be utilized as a precursor for the synthesis of other important monomers and polymer building blocks. For instance, it is a starting material for the synthesis of 1,8-dicyano-4-octene. This transformation involves the metathesis of the terminal alkene of this compound. 1,8-dicyano-4-octene has found application as a chain transfer agent in ring-opening metathesis polymerization (ROMP), as will be discussed in the subsequent section. dtic.mil This conversion of a simple, readily available monomer into a more complex, difunctional molecule highlights the utility of this compound in expanding the toolbox of polymer chemistry.

Application in Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from strained cyclic olefins. While this compound itself is an acyclic alkene and thus not directly polymerizable via ROMP, its derivatives play a crucial role in this process. As mentioned, 1,8-dicyano-4-octene, synthesized from this compound, has been employed as a chain transfer agent in the ROMP of 1,5-cyclooctadiene (B75094) (COD). dtic.mil The use of this dicyano-octene allows for the synthesis of high molecular weight, high functionality diamino telechelic polybutadienes after the reduction of the nitrile groups. dtic.mil Telechelic polymers, which have reactive functional groups at their chain ends, are valuable for further polymerization or other reactions to create block copolymers and other advanced polymer architectures.

The incorporation of the nitrile functionality, originating from this compound, into the polymer structure via a chain transfer agent is a strategic way to introduce polar groups into a nonpolar polymer backbone like polybutadiene. This can significantly alter the material's properties, such as its solubility, adhesion, and chemical reactivity, opening up possibilities for new applications.

| Polymerization Technique | Role of this compound Derivative | Resulting Polymer | Application of Polymer |

| Ring-Opening Metathesis Polymerization (ROMP) | 1,8-dicyano-4-octene as a chain transfer agent | Diamino telechelic polybutadienes (after reduction) | Precursors for block copolymers and other advanced materials. dtic.mil |

Exploration of Group Transfer Radical Polymerization (GTRP) for Alpha-Olefins derived from this compound

Conventional radical polymerization of α-olefins is notoriously challenging due to competing side reactions, primarily degradative chain transfer, where the propagating radical abstracts an allylic hydrogen from a monomer molecule. This process generates a highly stable and less reactive allylic radical, effectively terminating the polymerization chain. researchgate.netchemrxiv.org To circumvent this fundamental limitation, a novel strategy known as Group Transfer Radical Polymerization (GTRP) has been developed, enabling the controlled homopolymerization of α-olefins. nih.govchemrxiv.org

This method utilizes monomers derived from this compound, where the cyano group plays a pivotal role. The polymerization proceeds through a mechanism involving intramolecular cyano group migration. nih.govresearchgate.net The process is initiated by the addition of a radical to the terminal double bond of the α-olefin monomer. Instead of undergoing intermolecular chain transfer, the resulting reactive alkyl radical engages in a 5-exo-dig addition to the pendant cyano group. This forms a cyclic iminyl radical intermediate, which then undergoes rapid C-C bond cleavage and subsequent migration of the cyano group. nih.gov This sequence regenerates a propagating radical species that is primed for the next monomer addition, successfully steering the reaction towards the formation of high molecular weight polymers. chemrxiv.orgnih.gov

This GTRP approach has been successfully applied to a variety of α-olefin monomers bearing cyano groups, leading to the synthesis of carbon-chain poly(α-olefins) with precisely controlled, sequence-defined structures. nih.govchemrxiv.org The resulting polymers, effectively ABC sequence-controlled copolymers, have tunable properties based on the structure of the initial monomer. chemrxiv.org

Table 1: Overview of Group Transfer Radical Polymerization (GTRP) of α-Olefins

| Feature | Description |

|---|---|

| Challenge with α-Olefins | Degradative chain transfer via abstraction of allylic hydrogen, leading to stable, non-propagating allylic radicals. researchgate.netchemrxiv.org |

| GTRP Solution | Intramolecular cyano group migration circumvents chain transfer, allowing for controlled polymerization. nih.gov |

| Key Monomer Feature | α-olefin structure with a pendant cyano-containing group (e.g., (3-butenyl)malononitrile). chemrxiv.org |

| Mechanism Steps | 1. Radical addition to the alkene. 2. Intramolecular addition to the cyano group (5-exo-dig). 3. C-C bond scission and cyano migration. 4. Generation of a new propagating radical. nih.gov |

| Product | High molecular weight, sequence-controlled carbon-chain poly(α-olefins). nih.govchemrxiv.org |

Intermediate in the Production of Specialty Chemicals and Agrochemicals

This compound serves as a valuable intermediate in the synthesis of a range of specialty chemicals and agrochemicals. cymitquimica.com Its utility stems from the presence of two distinct functional groups—the alkene and the nitrile—which can be selectively transformed into other functionalities. This dual reactivity allows it to be a precursor for more complex molecules. cymitquimica.com

In the realm of specialty chemicals, this compound is used in the synthesis of compounds like 1,8-dicyano-4-octene. sigmaaldrich.com The nitrile group can be hydrolyzed, reduced, or reacted with organometallic reagents to produce carboxylic acids, amines, and ketones, respectively, opening pathways to diverse chemical products. The alkene moiety can undergo various addition reactions, oxidation, or metathesis, further expanding its synthetic potential.

Its connection to agrochemicals is highlighted by its natural occurrence as a degradation product of glucosinolates in certain plants. sigmaaldrich.com Furthermore, it has been identified as a volatile compound that acts as an attractant for agricultural pests such as the cabbage seed weevil (Ceutorhynchus assimilis). sigmaaldrich.com This biological activity suggests its potential use or modification in the development of pest management strategies. The structural motif of this compound is a valuable scaffold for building more elaborate molecules targeted for use in the pharmaceutical and agrochemical industries. cymitquimica.com

Strategic Utility in the Construction of High Complexity Molecular Architectures via Trifunctionalization

A significant advancement in synthetic methodology is the use of this compound and its derivatives in radical-mediated trifunctionalization reactions. rsc.orgresearchgate.net This powerful strategy allows for the simultaneous introduction of three distinct functional groups onto the carbon backbone in a single operation, rapidly building molecular complexity from a simple starting material. rsc.org

The reaction leverages the concept of remote functional group migration. The process is initiated by the addition of a radical species to the unactivated alkene of the hexenenitrile substrate. This is followed by a cascade involving the intramolecular migration of the distal cyano group. rsc.orgresearchgate.net This key migration step achieves a difunctionalization of the original alkene. The crucial final step involves the in situ generated radical intermediate being intercepted, or "trapped," by a third reactive species, such as an azido (B1232118) radical. rsc.orgresearchgate.net

This elegant one-pot process results in a complex product bearing multiple valuable functional groups. The reaction proceeds under mild conditions and demonstrates broad functional group compatibility, making it a highly versatile tool for synthetic chemists. rsc.orgresearchgate.net This protocol significantly expands the application of remote functional group migration, providing efficient access to densely functionalized nitrile compounds that are valuable for further synthetic elaboration. researchgate.net

Table 2: Radical-Mediated Trifunctionalization of this compound Derivatives

| Step | Process | Result |

|---|---|---|

| 1. Initiation | A radical adds to the terminal alkene of the hexenenitrile substrate. | Formation of an initial alkyl radical. |

| 2. Cascade | Intramolecular migration of the remote cyano group occurs. | Difunctionalization of the original C=C bond. |

| 3. Trapping | The newly formed radical intermediate is captured by a third functional group donor (e.g., an azide). | A trifunctionalized aliphatic nitrile product is formed. rsc.orgresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Methods in 5 Hexenenitrile Research

Chromatographic Techniques for Product Analysis and Purification

Chromatography is an indispensable set of techniques for separating, identifying, and purifying the components of a mixture. In the context of 5-hexenenitrile research, various chromatographic methods are utilized.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Isomer Identification

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. 6-napse.com A sample is vaporized and injected onto a column, where components are separated based on their boiling points and interactions with the stationary phase. 6-napse.com The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. tcichemicals.com

When coupled with a mass spectrometer (GC/MS), GC becomes a formidable tool for both separation and identification. imist.ma As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. uoguelph.ca This allows for the confident identification of this compound and any isomers or impurities present in the sample. nist.govnih.gov For example, GC-MS can distinguish this compound from its isomer, 2-methyl-5-hexenenitrile, by their different retention times and mass spectra. nist.gov

Table 2: GC/MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| CAS Registry Number | 5048-19-1 |

| Key Mass Fragments (m/z) | 55, 41, 39 |

Data obtained from the NIST Chemistry WebBook. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Isolation

High-performance liquid chromatography (HPLC) is a versatile separation technique used for both analytical and preparative purposes. mdpi.com It is particularly useful for separating compounds that are not sufficiently volatile for GC. In the context of this compound research, HPLC can be employed to separate reaction products from starting materials and catalysts. sielc.com For instance, in the synthesis of rupestines H and I, preparative HPLC was used to separate the two diastereomers. wwu.edu

Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for the separation of organic molecules. mdpi.com By optimizing the mobile phase composition, researchers can achieve efficient separation of compounds with differing polarities.

Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Profiling

Understanding the kinetics and mechanism of a reaction is crucial for its optimization. In situ spectroscopic techniques allow researchers to monitor reactions in real-time without the need to withdraw samples. mt.comabb.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time. nih.govthermofisher.com This provides valuable data for determining reaction rates, orders, and activation energies. mt.comrsc.org For example, in a photoredox-catalyzed reaction involving this compound, stopped-flow UV-Vis spectroscopy could be used to monitor the rapid initial stages of the reaction, providing insight into the reaction mechanism. By analyzing the changes in the vibrational frequencies in the IR spectrum or the electronic transitions in the UV-Vis spectrum, a detailed kinetic profile of the reaction can be constructed. mt.comthermofisher.com

Computational and Theoretical Studies of 5 Hexenenitrile Reactivity and Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like 5-hexenenitrile. hku.hk

DFT calculations are instrumental in mapping the potential energy surface (PES) for reactions involving this compound. The PES represents the energy of a molecule as a function of its geometry, with minima corresponding to stable reactants, intermediates, and products, and saddle points corresponding to transition states. By locating these critical points, chemists can predict the most likely reaction pathways and the feasibility of forming specific products.

A key reaction of this compound is radical-mediated cyclization. DFT studies on the analogous 5-hexenyl radical system have shown that these reactions are typically under kinetic control, favoring the formation of five-membered cyclopentyl products via an exo transition state. scirp.org Computational models can accurately predict the regioselectivity of such cyclizations. For instance, in a dual visible-light and N-heterocyclic carbene (NHC)-catalyzed radical relay involving this compound, DFT calculations were used to explore the Gibbs free energy profile of the reaction. oaepublish.com The calculations revealed the relative energy barriers for competing pathways, successfully rationalizing the high regioselectivity observed experimentally. oaepublish.com The computed profile showed that after the initial trifluoromethyl radical adds to the hexenenitrile, the subsequent intramolecular cyclization and cyano migration are energetically favored over a direct radical-radical coupling. oaepublish.com

| Step | Species/Transition State | Description | Relative ΔG (kcal/mol) |

|---|---|---|---|